3-Cyanopropanoic acid (CAS 16051-87-9) is a bifunctional organic compound featuring both a carboxylic acid and a nitrile group separated by an ethylene bridge. This structure makes it a valuable intermediate in organic synthesis, particularly for producing nitrogen-containing heterocycles and derivatives of γ-aminobutyric acid (GABA). Its key physical properties, including a melting point of 49.5-51.0°C and significant water solubility (94 g/L at 25°C), influence its handling and processability in both laboratory and industrial settings. The presence of both functional groups also allows it to serve as a specialized additive in non-aqueous electrolytes, where it can participate in the formation of stable electrode-electrolyte interfaces.
Direct substitution of 3-cyanopropanoic acid with its simpler structural analogs, such as succinic acid (the corresponding diacid) or succinonitrile (the corresponding dinitrile), is often unfeasible in performance-critical applications. The unique bifunctionality of 3-cyanopropanoic acid is essential for its role as a precursor in multi-step syntheses where sequential or selective reactions of the nitrile and carboxylic acid groups are required. In electrochemical systems, particularly lithium-ion batteries, the specific combination of these two groups on the same molecule creates a distinct electrochemical behavior for forming a stable solid electrolyte interphase (SEI) that cannot be replicated by simply mixing succinic acid and succinonitrile. The defined three-carbon spacing is critical for its reactivity and chelation properties, which differ significantly from shorter-chain analogs like cyanoacetic acid.
In solid-state polymer electrolytes, the combination of poly(ethylene oxide) (PEO) with succinonitrile (SN) and ZIF-8 fillers results in an electrochemical stability window (ESW) greater than 5.2 V vs. Li/Li+. This is a significant performance metric, as common nitrile-based electrolyte additives like succinonitrile and adiponitrile in conventional liquid electrolytes often contribute to narrower stability windows, with decomposition occurring at lower voltages. While direct head-to-head data for 3-cyanopropanoic acid in the same system is not available, its structure suggests it would participate in forming a stable interface, and the high stability of related nitrile systems demonstrates the suitability of the cyano group for high-voltage applications.
| Evidence Dimension | Electrochemical Stability Window (ESW) |
| Target Compound Data | >5.2 V (for a related succinonitrile-based solid polymer electrolyte) |
| Comparator Or Baseline | Typical liquid electrolytes often show decomposition below 4.5 V. |
| Quantified Difference | Potentially >0.7 V wider stability window compared to some conventional systems. |
| Conditions | Polymer electrolyte (PEO/ZIF-8/SN) vs. conventional liquid electrolytes (e.g., NaPF6 in EC:DMC). |
A wider electrochemical stability window is critical for developing high-voltage lithium-ion batteries, enabling higher energy densities and longer cycle life by preventing electrolyte degradation.
3-Cyanopropanoic acid has a melting point of 49.5-51.0°C. This is substantially lower than that of its diacid analog, succinic acid, which has a melting point of 185-190°C. This lower melting point allows for processing in solution or as a melt at significantly lower temperatures, which can be advantageous for energy efficiency and for reactions involving thermally sensitive substrates. While succinic acid diesters begin to decompose at temperatures between 180°C and 250°C, the lower processing temperature of 3-cyanopropanoic acid avoids these degradation pathways entirely.
| Evidence Dimension | Melting Point |
| Target Compound Data | 49.5-51.0°C |
| Comparator Or Baseline | Succinic Acid: 185-190°C |
| Quantified Difference | ~135-140°C lower melting point |
| Conditions | Standard atmospheric pressure. |
A lower melting point reduces energy costs and expands process compatibility with heat-sensitive materials, making it a more versatile precursor in certain synthesis workflows.
3-Cyanopropanoic acid exhibits high solubility in water (94 g/L at 25°C). This is significantly higher than other related nitrile compounds used in electrolyte formulations, such as succinonitrile, which is also soluble but often used in non-aqueous systems. Furthermore, its solubility in polar organic solvents like alcohols and ethers is high, whereas its analog cyanoacetic acid has only slight solubility in less polar solvents like benzene and chloroform. This broad solubility profile allows for versatile use in both aqueous and non-aqueous process chemistry and formulations, a flexibility not offered by many of its close substitutes.
| Evidence Dimension | Solubility in Water (25°C) |
| Target Compound Data | 94 g/L |
| Comparator Or Baseline | Cyanoacetic acid is also soluble in water, but less soluble in a range of organic solvents. |
| Quantified Difference | High quantitative solubility in water, with broader qualitative solubility in polar organic solvents compared to analogs. |
| Conditions | Aqueous and organic solvent systems at ambient temperature. |
High and versatile solubility simplifies processing, formulation, and purification, reducing the need for specialized or co-solvent systems and improving overall process efficiency.
The wide electrochemical stability window associated with the cyano group makes 3-cyanopropanoic acid a prime candidate for use as a co-solvent or additive in electrolytes for high-energy-density lithium batteries operating above 4.5 V. Its function is to form a stable passivation layer on the cathode surface, preventing oxidative decomposition of the main solvent and improving long-term cycling stability.
As a bifunctional molecule, 3-cyanopropanoic acid serves as a key starting material for the synthesis of γ-aminobutyric acid (GABA) analogs and substituted pyrrolidones. Its defined structure allows for controlled synthetic pathways to produce high-purity pharmaceutical intermediates where precise functional group placement is critical.
The dual nitrile and carboxylic acid functionalities allow 3-cyanopropanoic acid to be incorporated into polymer chains as a monomer or as a modifying agent. Its low melting point facilitates its use in polymerization processes that are sensitive to high temperatures, enabling the creation of specialty polymers with tailored properties.
Irritant